![molecular formula C15H15NO5S B1306584 4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid CAS No. 451484-12-1](/img/structure/B1306584.png)

4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

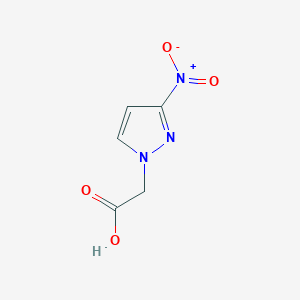

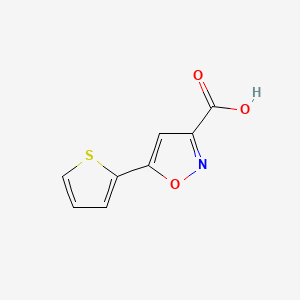

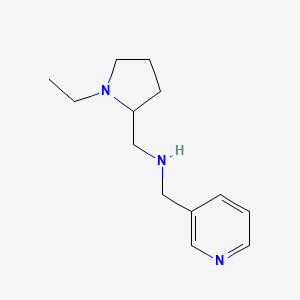

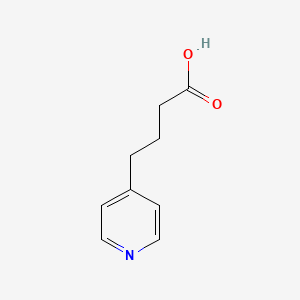

4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid is a chemical compound widely used in scientific research and industry. It has a molecular formula of C15H15NO5S and a molecular weight of 321.35 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a methoxyphenylsulfonyl group via an amino-methyl bridge .Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid focuses on their synthesis and potential applications in various fields, including organic chemistry and pharmacology. For instance, a study by Ukrainets et al. (2014) explored the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, resulting in the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing complex heterocyclic structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Antagonistic Activity and SAR Studies

Naganawa et al. (2006) reported on the discovery of heteroaryl sulfonamides, including 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, as selective EP1 receptor antagonists. This compound and its analogs, which showed in vivo antagonist activity, underline the potential therapeutic applications of such molecules in pharmacology, particularly in relation to prostaglandin E2 (PGE2) mediated diseases (Naganawa et al., 2006).

Optimization for Improved Yields

Research by Xu et al. (2018) into the optimization of reaction conditions for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate demonstrates the importance of such chemical precursors in the efficient production of intermediates for pharmaceuticals like sulpiride, highlighting the compound's relevance in industrial chemistry (Xu, Guo, Li, & Liu, 2018).

Eco-Friendly Synthesis Approaches

A study by Almarhoon et al. (2019) introduced a simple and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives, including 4-((4-methylphenyl)sulfonamido)benzoic acid, under green conditions. This research underscores the growing emphasis on sustainable practices in the chemical synthesis of complex molecules (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Safety and Hazards

While specific safety and hazard information for 4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid was not found, it’s important to handle all chemicals with care. General safety measures include ensuring adequate ventilation, using personal protective equipment as required, avoiding dust formation, and not releasing the chemical into the environment .

Properties

IUPAC Name |

4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-21-13-6-8-14(9-7-13)22(19,20)16-10-11-2-4-12(5-3-11)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRRVEIEYIYHOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199393 |

Source

|

| Record name | 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451484-12-1 |

Source

|

| Record name | 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451484-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)